

# Application Notes and Protocols: Utilizing Balomenib in Combination with Other AML Drugs

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Balomenib |           |
| Cat. No.:            | B15569023 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Acute Myeloid Leukemia (AML) is a complex and heterogeneous hematologic malignancy. The development of targeted therapies has opened new avenues for treatment, particularly for AML subtypes with specific genetic alterations. **Balomenib** (ZE63-0302) is a novel, potent, and selective oral small molecule inhibitor of the menin-KMT2A (MLL) interaction.[1][2][3] This interaction is a critical driver of leukemogenesis in AML with KMT2A rearrangements (KMT2Ar) or nucleophosmin 1 (NPM1) mutations.[4][5] By disrupting this interaction, menin inhibitors can downregulate the expression of key oncogenic genes like HOX and MEIS1, leading to differentiation and apoptosis of leukemic cells.

Given the complexity of AML and the emergence of resistance to monotherapies, combination strategies are essential. These application notes provide a comprehensive overview of the scientific rationale, preclinical data on analogous compounds, and detailed protocols for investigating **Balomenib** in combination with other standard-of-care and emerging AML therapies.

# Mechanism of Action and Rationale for Combination Therapy



Menin is a scaffold protein that plays a crucial role in the transcriptional regulation of gene expression in myeloid cells. In AML with KMT2A rearrangements or NPM1 mutations, the menin protein interacts with the KMT2A complex, leading to the aberrant expression of genes that drive leukemic proliferation and block differentiation. **Balomenib** binds to menin, preventing its interaction with KMT2A and thereby reversing this oncogenic gene expression program.

The rationale for combining **Balomenib** with other AML drugs is to target multiple, non-overlapping survival pathways, potentially leading to synergistic anti-leukemic activity and overcoming resistance. Preclinical studies with other menin inhibitors have shown promising synergistic effects when combined with agents targeting apoptosis (BCL-2 inhibitors), DNA methylation (hypomethylating agents), and other signaling pathways.

# Preclinical and Early Clinical Development of Balomenib

**Balomenib** has demonstrated potent anti-leukemic activity in preclinical in vitro and in vivo models as a single agent. It has shown an improved safety profile in preclinical studies, with a lack of QTc prolongation and no significant interaction with cytochrome P450 3A4 metabolism. Furthermore, it shows reduced susceptibility to "hot spot" menin mutations that can confer resistance to other menin inhibitors.

A Phase 1 clinical trial for **Balomenib** has been initiated in Australia to evaluate its safety, pharmacokinetics, and target engagement in healthy volunteers. Preclinical data suggests strong potential for combination with Eilean Therapeutics' BCL-2 selective inhibitor, eiletoclax (ZE50-0134), and their pan-FLT3/IRAK4 inhibitor, lomonitinib (ZE46-0134).

## **Quantitative Data on Menin Inhibitor Combinations**

While specific quantitative data for **Balomenib** combinations are emerging from ongoing studies, data from other menin inhibitors in combination with standard-of-care AML drugs provide a strong rationale and benchmark for future investigations.

Table 1: Preclinical Synergy of Menin Inhibitors with Venetoclax in AML Cell Lines



| Cell Line                                 | Combination                                   | Synergy Score<br>(Method)                     | Finding                                                                                     | Reference |
|-------------------------------------------|-----------------------------------------------|-----------------------------------------------|---------------------------------------------------------------------------------------------|-----------|
| MOLM-13<br>(KMT2A-r)                      | JNJ-75276617 +<br>Venetoclax                  | Synergistic (not specified)                   | Doublet combination induced a synergistic antiproliferative effect compared to monotherapy. |           |
| MOLM-13<br>(KMT2A-r)                      | JNJ-75276617 +<br>Venetoclax +<br>Azacitidine | Synergistic (not specified)                   | Triplet combination further enhanced the synergistic antiproliferative effect.              | _         |
| MV4-11,<br>MOLM13, OCI-<br>AML3           | SNDX-50469 +<br>Venetoclax                    | Delta synergy<br>scores > 1.0 (ZIP<br>method) | Synergistic in vitro lethality in AML cells expressing MLL1-r or mtNPM1.                    | _         |
| Primary<br>NPM1c/FLT3<br>mutant AML cells | SNDX-50469 +<br>Venetoclax                    | More effective in combination                 | The combination was more effective in vitro in primary patient samples.                     |           |

Table 2: Clinical Trial Data for Menin Inhibitor Combinations in Relapsed/Refractory (R/R) and Newly Diagnosed (ND) AML



| Menin<br>Inhibitor | Combinat<br>ion<br>Therapy               | Patient<br>Populatio<br>n                           | Overall<br>Respons<br>e Rate<br>(ORR) | Composit e Complete Remissio n (CRc) Rate                   | Clinical<br>Trial<br>Identifier | Referenc<br>e |
|--------------------|------------------------------------------|-----------------------------------------------------|---------------------------------------|-------------------------------------------------------------|---------------------------------|---------------|
| Bleximenib         | +<br>Venetoclax<br>+<br>Azacitidine      | R/R AML<br>with<br>KMT2Ar or<br>NPM1m               | 79%                                   | 41%                                                         | NCT05453<br>903                 |               |
| Bleximenib         | + Intensive<br>Chemother<br>apy (7+3)    | ND AML fit                                          | 95%                                   | 86%                                                         | NCT05453<br>903                 | •             |
| Revumenib          | +<br>Azacitidine<br>+<br>Venetoclax      | ND AML<br>(>60 years)<br>with<br>KMT2Ar or<br>NPM1m | 90.5% (at<br>dose level<br>1)         | 96% (in efficacy-evaluable patients)                        | NCT03013<br>998                 |               |
| Ziftomenib         | +<br>Cytarabine<br>+<br>Daunorubic<br>in | ND high-<br>risk<br>KMT2Ar/N<br>PM1m<br>AML         | Not<br>Reported                       | 100%<br>(NPM1m at<br>200mg),<br>83%<br>(KMT2Ar at<br>400mg) | Not<br>specified                |               |

# **Experimental Protocols**

# Protocol 1: In Vitro Cell Viability and Synergy Assessment of Balomenib Combinations

Objective: To determine the anti-leukemic activity of **Balomenib** in combination with another AML drug (e.g., venetoclax, azacitidine, gilteritinib) and to quantify the degree of synergy.

Materials:



- AML cell lines (e.g., MOLM-13 for KMT2Ar, OCI-AML3 for NPM1m)
- Primary AML patient samples
- Balomenib
- Combination drug (e.g., venetoclax)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- 384-well white-walled, white-bottom plates
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
- Luminometer

#### Methodology:

- Cell Seeding: Seed AML cells in 384-well plates at an optimized density (e.g., 2,400 cells/well for MOLM-13, 4,500 cells/well for OCI-AML2) in a final volume of 60 μL per well.
- Drug Plating: Prepare a dose-response matrix of Balomenib and the combination drug.
   Typically, an 8x8 matrix is used with serial dilutions of each drug. Include single-agent controls for each drug and a vehicle control (DMSO).
- Incubation: Incubate the cells with the drug combinations for a specified period, typically 72 to 96 hours, at 37°C and 5% CO2.
- Cell Viability Measurement: After incubation, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This assay measures ATP levels, which correlate with the number of viable cells.
- Data Analysis and Synergy Calculation:
  - Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.
  - Calculate the IC50 (half-maximal inhibitory concentration) for each single agent.



- Quantify synergy using a recognized model such as the Chou-Talalay method to calculate the Combination Index (CI).
  - CI < 1: Synergy</p>
  - CI = 1: Additive effect
  - CI > 1: Antagonism

### **Protocol 2: Apoptosis Assay**

Objective: To determine if the combination of **Balomenib** and another AML drug induces apoptosis.

#### Materials:

- · AML cells treated as described in Protocol 1.
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI) or TO-PRO-3 Iodide
- Flow cytometer

#### Methodology:

- Cell Treatment: Treat AML cells with **Balomenib**, the combination drug, and the combination at their respective IC50 concentrations for 48-72 hours.
- Cell Staining: Harvest the cells and stain with Annexin V-FITC and a viability dye (PI or TO-PRO-3) according to the manufacturer's protocol.
- Flow Cytometry: Analyze the stained cells using a flow cytometer.
  - Annexin V-positive, viability dye-negative cells are early apoptotic.
  - Annexin V-positive, viability dye-positive cells are late apoptotic/necrotic.



• Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the vehicle control.

# Visualizations Signaling Pathway of Menin Inhibition



Click to download full resolution via product page

Caption: Mechanism of action of Balomenib in AML.

### **Experimental Workflow for Synergy Assessment**





Click to download full resolution via product page

Caption: Workflow for in vitro synergy testing.



# Rationale for Combining Balomenib with a BCL-2 Inhibitor



Click to download full resolution via product page

Caption: Dual targeting of proliferation and survival pathways.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Eilean Therapeutics Launches First Patient Trial for Menin Inhibitor Balamenib [synapse.patsnap.com]



- 2. EILEAN THERAPEUTICS APPROVED TO INITIATE FIRST PATIENT TRIAL WITH BALAMENIB (ZE63-0302), A SELECTIVE BEST-IN-CLASS MENIN INHIBITOR Eilean Therapeutics [eileanther.com]
- 3. EXPERT SYSTEMS CELEBRATES A MILESTONE WITH EILEAN THERAPEUTICS: INITIATION OF FIRST-IN-PATIENT TRIAL OF BALAMENIB, A SELECTIVE BEST-IN-CLASS MENIN INHIBITOR — Expert Systems [expertsystems.inc]
- 4. The mechanism and potential of menin inhibitors in NMP1-mutated and KMT2Arearranged AML | VJHemOnc [vjhemonc.com]
- 5. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Utilizing Balomenib in Combination with Other AML Drugs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569023#using-balomenib-in-combination-with-other-aml-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com